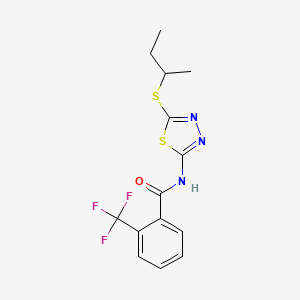
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFB-TD1, and it has been shown to have a wide range of effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of TFB-TD1 involves its ability to bind to specific target proteins and inhibit their activity. This compound has been shown to bind to the ATP-binding site of several kinases, thereby preventing their activation. It has also been shown to disrupt protein-protein interactions and alter cellular signaling pathways.
Biochemical and Physiological Effects:
TFB-TD1 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in several types of cancer cells. It has also been shown to modulate calcium signaling and regulate the activity of several transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TD1 is its potency and specificity as an inhibitor of several enzymes and signaling pathways. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on TFB-TD1. One area of interest is the development of more potent and selective inhibitors based on the structure of TFB-TD1. Another area of interest is the study of the role of TFB-TD1 in cellular processes such as autophagy and DNA damage response. Additionally, the potential use of TFB-TD1 as a therapeutic agent for cancer and other diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of TFB-TD1 involves several steps, including the reaction of sec-butylamine with carbon disulfide to form sec-butyl dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazine. The final step involves the reaction of this hydrazine with 2-(trifluoromethyl)benzoyl chloride to form TFB-TD1.
Applications De Recherche Scientifique
TFB-TD1 has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and cellular signaling pathways. This compound has been shown to be a potent inhibitor of several enzymes, including protein kinase C and cyclin-dependent kinases. It has also been used to study the role of calcium signaling in cellular processes.
Propriétés
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS2/c1-3-8(2)22-13-20-19-12(23-13)18-11(21)9-6-4-5-7-10(9)14(15,16)17/h4-8H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVYRXCNSSHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-(1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619209.png)
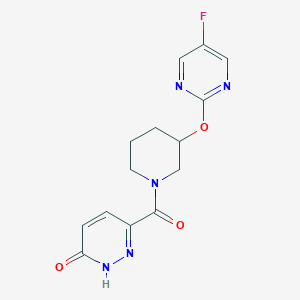
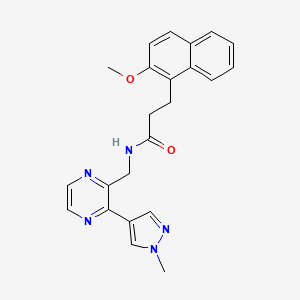
![3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2619213.png)
![8-[(2-Methoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2619214.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2619215.png)
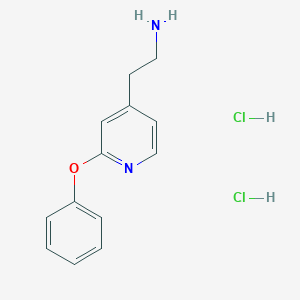
![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2619219.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B2619223.png)
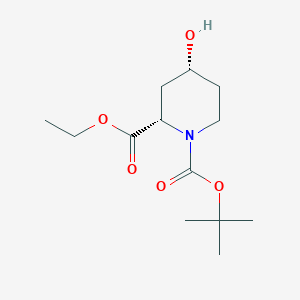
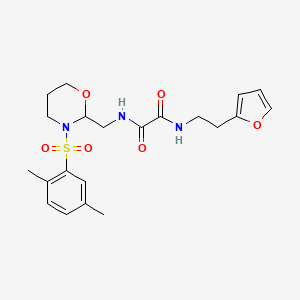
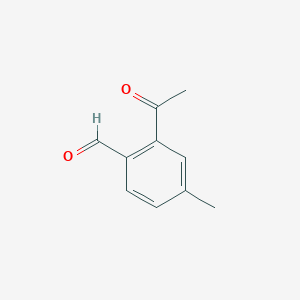
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2619229.png)